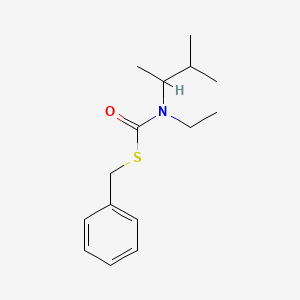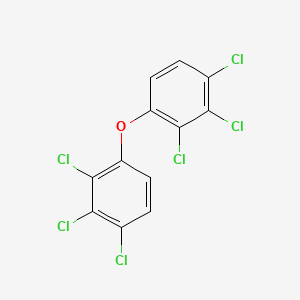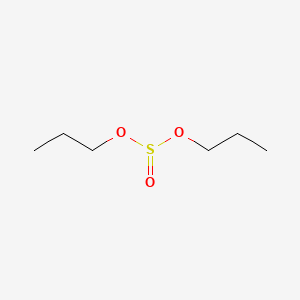
Dipropyl sulfite
Übersicht
Beschreibung
Dipropyl sulfite is a chemical compound with the molecular formula C6H14O3S . It is also known by other names such as Di-n-propyl sulphite, Dipropylsulfit, Sulfurous acid, dipropyl ester .
Synthesis Analysis
While specific synthesis methods for Dipropyl sulfite were not found in the search results, it’s worth noting that similar compounds like Dipropyl sulfide have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of Dipropyl sulfite consists of 6 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of Dipropyl sulfite is 166.239 Da and its monoisotopic mass is 166.066360 Da .Physical And Chemical Properties Analysis
Dipropyl sulfite is a liquid at 20°C . It has a molecular weight of 166.24 g/mol . The density of Dipropyl sulfite is 0.838 g/cm3 at 20°C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Dipropyl Sulfite Applications
Dipropyl sulfite, also known as di-n-propyl sulfite, is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Adsorption Material for Chemical Warfare Agents: Dipropyl sulfite has been studied for its use in adsorbing harmful substances, particularly as a simulant for sulfur mustard in research. It’s used to evaluate the adsorption capacity of materials like nano-silver functionalized spherical activated carbon (Ag-SAC), which shows promise for biochemical protection clothing .
Antibacterial Properties in Protective Clothing: The compound’s interaction with materials like Ag-SAC not only aids in adsorption but also imparts antibacterial properties. This is crucial for developing high-performance breathable biochemical protection clothing that can protect against both chemical and biological threats .
Enhanced Adsorption Capacity for Air Filtration: Research indicates that dipropyl sulfite can be used to test the effectiveness of air filtration materials. For instance, activated carbon fiber felts have shown significant adsorption capacity for dipropyl sulfite, suggesting potential applications in advanced air filtration systems .
Development of Breathable Chemical Protection Fabrics: The compound aids in the assessment of new materials for breathable chemical protection fabrics. These fabrics are designed to provide comfort and mobility while offering protection against chemical agents, with dipropyl sulfite being used as a standard test agent .
Evaluation of Activated Carbon Materials: Dipropyl sulfite serves as a benchmark substance to evaluate the performance of various activated carbon materials. This includes assessing their specific surface area, pore volume, and the presence of polar groups on the surface .
Design of Advanced Activated Carbon Fibers: The compound is instrumental in the research and development of polyacrylonitrile-based activated carbon fibers (ACFs). These fibers are promising for the new generation of chemical protection clothing due to their high specific surface area and developed pore structure .
Kinetic and Thermodynamic Studies: Dipropyl sulfite is used in kinetic models and adsorption thermodynamics to understand the adsorption mechanisms of potential adsorbent materials. This helps in designing materials with optimized adsorption properties for practical applications .
Threat Assessment and Safety Measures: In the context of safety and security, dipropyl sulfite is utilized to simulate the behavior of chemical warfare agents. This allows for the testing of protective measures and the development of strategies to mitigate the effects of potential chemical threats .
Safety and Hazards
Dipropyl sulfite is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .
Zukünftige Richtungen
While specific future directions for Dipropyl sulfite were not found in the search results, it’s worth noting that similar compounds have been used in various fields. For instance, Dipropyl sulfide has been used in the synthesis of other compounds . Additionally, a paper mentions the use of Dipropyl sulfite in the analysis of chlorides relevant to the Chemical Weapons Convention .
Wirkmechanismus
Target of Action
Dipropyl sulfite, also known as di-n-Propyl sulfite, is an organic compound with the molecular formula C6H14O3S The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Organosulfur compounds, a group to which dipropyl sulfite belongs, have been shown to play roles in various biochemical reactions . These compounds can participate in redox reactions, contribute to the formation of disulfide bonds, and serve as sulfur donors in certain metabolic pathways
Action Environment
The action, efficacy, and stability of dipropyl sulfite can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of many chemical compounds . .
Eigenschaften
IUPAC Name |
dipropyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIQPVFXODAAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211370 | |
| Record name | Di-n-propyl sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl sulfite | |
CAS RN |
623-98-3 | |
| Record name | Sulfurous acid, dipropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-propyl sulphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-n-propyl sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does di-n-propyl sulfite facilitate the synthesis of organotin compounds?
A1: Di-n-propyl sulfite plays a crucial role in the synthesis of di-n-butyltin (alkoxy)alkanesulfonates through a sulfur-centered Arbuzov rearrangement. [, ] This one-pot reaction involves di-n-butyltin oxide, di-n-propyl sulfite, and an alkyl iodide. The di-n-propyl sulfite, in this process, acts as a source of the alkanesulfonate group, which ultimately becomes incorporated into the final organotin compound.
Q2: What is the role of di-n-propyl sulfite in the formation of supramolecular structures?
A2: Research indicates that the reaction of di-n-propyl sulfite with anhydrous zinc acetate and tetraalkylammonium iodide can yield zinc alkanesulfonates. [] These zinc alkanesulfonates serve as precursors for synthesizing diverse neutral and cationic coordination complexes. The alkanesulfonate groups within these complexes act as efficient hydrogen bond acceptors, playing a crucial role in the development of intricate three-dimensional supramolecular architectures from simpler zero-, one-, or two-dimensional coordination frameworks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



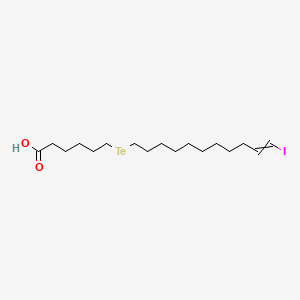
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

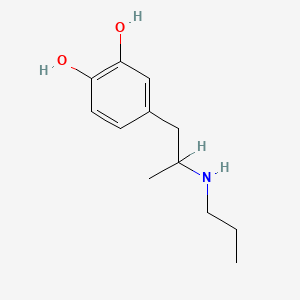

![5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione](/img/structure/B1220980.png)
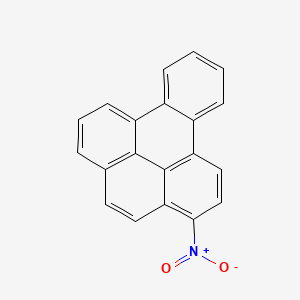
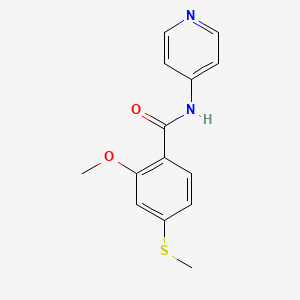
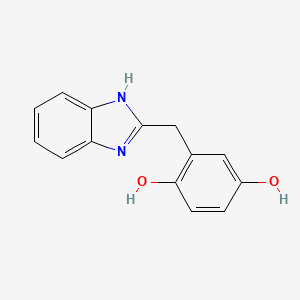
![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)

![4,5,17-Trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1220989.png)
